molecular formula C5H7N5O3 B1594348 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt CAS No. 6009-66-1

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Cat. No. B1594348
CAS RN: 6009-66-1
M. Wt: 185.14 g/mol
InChI Key: FOFYPMPFTYORPL-UHFFFAOYSA-N
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Description

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as the monoammonium salt of theophylline, which is a xanthine derivative. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, the monoammonium salt of theophylline has been found to have various other applications in scientific research.

Mechanism Of Action

The mechanism of action of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is not fully understood. However, studies have shown that the compound acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to various physiological effects.

Biochemical And Physiological Effects

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has various biochemical and physiological effects. Some of the key effects are:
1. Bronchodilation: The compound has a bronchodilatory effect and is used in the treatment of respiratory diseases.
2. Anti-inflammatory: Theophylline has anti-inflammatory properties and can be used in the treatment of inflammatory disorders.
3. Anti-cancer: Studies have shown that the compound has anti-cancer properties and can be used in the development of cancer therapies.

Advantages And Limitations For Lab Experiments

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has various advantages and limitations for lab experiments. Some of the key advantages are:
1. High Purity: The compound can be easily synthesized and has a high purity, which makes it suitable for lab experiments.
2. Versatility: The compound has various applications in different fields of scientific research.
Some of the limitations are:
1. Toxicity: The compound can be toxic in high doses and requires careful handling.
2. Limited Solubility: The compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt. Some of the key directions are:
1. Development of Cancer Therapies: Further studies can be conducted to explore the anti-cancer properties of the compound and develop new cancer therapies.
2. Neurological Disorders: The compound has shown promise in the study of neurological disorders such as Alzheimer's disease. Further research can be conducted in this area.
3. Drug Delivery: The compound can be used as a carrier for drug delivery due to its high solubility in lipids.
Conclusion:
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a versatile compound that has various applications in scientific research. The compound has been extensively studied for its potential applications in molecular biology, cancer research, and neuroscience. However, the mechanism of action of the compound is not fully understood and further research is needed to explore its potential applications.

Scientific Research Applications

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of application are:
1. Molecular Biology: The compound has been found to be useful in the study of DNA replication and repair mechanisms.
2. Cancer Research: Studies have shown that the compound has anti-cancer properties and can be used in the development of cancer therapies.
3. Neuroscience: Theophylline has been found to have a positive impact on cognitive functions and memory. Therefore, the monoammonium salt of theophylline can be used in the study of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

azane;7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYPMPFTYORPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064082
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

CAS RN

6009-66-1
Record name Ammonium urate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6009-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium urate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

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